molecular formula C19H18FN3O3 B12698162 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-propyl-1H-1,2,4-triazol-3-yl)- CAS No. 280572-04-5

2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-propyl-1H-1,2,4-triazol-3-yl)-

Cat. No.: B12698162
CAS No.: 280572-04-5
M. Wt: 355.4 g/mol
InChI Key: NCDGSCSPHBXWME-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-propyl-1H-1,2,4-triazol-3-yl)- is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-propyl-1H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzyl derivatives, furan derivatives, and triazole derivatives. Key steps may include:

    Formation of the furan ring: This can be achieved through cyclization reactions.

    Introduction of the triazole ring: This step may involve azide-alkyne cycloaddition reactions.

    Formation of the propenone structure: This can be done through aldol condensation reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the propenone structure to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features may interact with biological targets in unique ways.

Industry

In the industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one derivatives: Compounds with similar propenone structures.

    Furan derivatives: Compounds containing furan rings.

    Triazole derivatives: Compounds with triazole rings.

Uniqueness

The uniqueness of 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-propyl-1H-1,2,4-triazol-3-yl)- lies in its combination of these structural features, which may confer unique chemical and biological properties.

Properties

CAS No.

280572-04-5

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

1-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(5-propyl-1H-1,2,4-triazol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C19H18FN3O3/c1-2-3-18-21-19(23-22-18)16(25)11-15(24)17-9-8-14(26-17)10-12-4-6-13(20)7-5-12/h4-9,11,25H,2-3,10H2,1H3,(H,21,22,23)

InChI Key

NCDGSCSPHBXWME-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NN1)C(=CC(=O)C2=CC=C(O2)CC3=CC=C(C=C3)F)O

Origin of Product

United States

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